9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,5-Dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex heterocyclic compound. It belongs to the class of triazoloquinazolines, which are known for their diverse biological activities. The compound’s structure includes a triazole ring fused with a quinazoline moiety, making it a significant molecule in medicinal chemistry.
Preparation Methods
The synthesis of 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents include acids, bases, and organic solvents, with conditions varying based on the desired reaction. Major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
9-(2,5-Dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets. It can bind to enzymes and receptors, altering their activity. The triazole ring is known to interact with metal ions, which can be crucial in its biological activity. Pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and triazolothiadiazines. Compared to these, 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is unique due to its specific substitution pattern, which can lead to different biological activities and chemical properties .
Properties
IUPAC Name |
9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-15-7-6-8-16(11-15)24-28-25-27-19-13-26(2,3)14-20(31)22(19)23(30(25)29-24)18-12-17(32-4)9-10-21(18)33-5/h6-12,23H,13-14H2,1-5H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTVIYVVBKEJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=C(C=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.